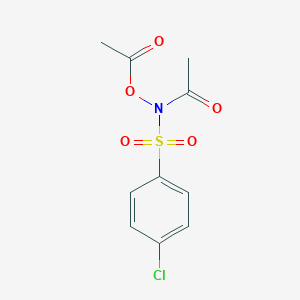

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

Descripción

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide (CAS: 142867-52-5; molecular formula: C₁₀H₁₀ClNO₅S) is a sulfonamide derivative characterized by dual acetyl and acetoxy substituents on the nitrogen atom of the sulfonamide group, along with a para-chlorophenyl ring. This structural configuration confers distinct electrophilic properties, enabling selective interactions with nucleophilic residues in biological systems .

Primarily recognized as a potent inhibitor of aldehyde dehydrogenase (ALDH), it exhibits a competitive inhibition mechanism by covalently modifying key cysteine residues in the enzyme’s active site, thereby disrupting metabolic pathways reliant on ALDH activity . Its enhanced electrophilicity, attributed to the electron-withdrawing sulfonamide and chloro groups, facilitates targeted binding, making it a valuable tool in studying ALDH-mediated processes, such as ethanol metabolism and cancer stem cell regulation .

The compound is commercially available through suppliers like Santa Cruz Biotechnology and Tocris Bioscience, with pricing tiers reflecting its research-grade purity (e.g., 10 mg at $408–$2240; 50 mg at $750–$9140) .

Propiedades

IUPAC Name |

[acetyl-(4-chlorophenyl)sulfonylamino] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO5S/c1-7(13)12(17-8(2)14)18(15,16)10-5-3-9(11)4-6-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYBSWWLKXEDLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(OC(=O)C)S(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350910 | |

| Record name | N-(Acetyloxy)-N-(4-chlorobenzene-1-sulfonyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142867-52-5 | |

| Record name | N-(Acetyloxy)-N-(4-chlorobenzene-1-sulfonyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide typically involves the acylation of N-hydroxyarylsulfonamides. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with N-hydroxyacetamide in the presence of a base, followed by acetylation with acetic anhydride . The reaction conditions usually involve maintaining a temperature range of 0-5°C during the addition of reagents to control the exothermic reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide undergoes several types of chemical reactions, including:

Hydrolysis: In neutral or slightly basic conditions, it can hydrolyze to release nitroxyl (HNO) and acetic acid.

Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the nitroxyl group.

Substitution: It can undergo nucleophilic substitution reactions, especially at the sulfonamide group.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents for redox reactions. The major products formed from these reactions include nitroxyl, acetic acid, and substituted sulfonamides .

Aplicaciones Científicas De Investigación

Cancer Treatment

NANAC has been noted for its potential in cancer therapy. A study identified it as one of several compounds that can downregulate BRCA1 protein levels, thereby sensitizing breast cancer cells to treatment. In vitro testing demonstrated significant activity in reducing BRCA1 levels, which is crucial for the repair of DNA double-strand breaks .

| Compound | % Activity | Concentration | B Score |

|---|---|---|---|

| NANAC | 36.52 | 4 μM | -8.86 |

This data suggests that NANAC could be a valuable candidate for enhancing the efficacy of existing cancer therapies by targeting specific molecular pathways involved in tumor growth and resistance.

Cardiovascular Applications

As a prodrug, NANAC releases nitroxyl (HNO), which is recognized for its vasorelaxant properties. This release occurs under physiological conditions, making NANAC a candidate for applications in treating cardiovascular diseases by promoting vasodilation and improving blood flow.

Case Study 1: Breast Cancer Sensitization

In recent high-throughput screening studies, NANAC was validated alongside other compounds for its ability to sensitize breast cancer cells to treatments by reducing BRCA1 levels. This was observed in both HEK293T and HeLa cell lines, indicating its potential utility in combination therapies aimed at improving patient responses to standard treatments .

Case Study 2: Cardiovascular Effects

Research into the cardiovascular effects of NANAC has shown that its nitroxyl release can significantly lower blood pressure in animal models. This effect suggests potential applications in treating conditions such as hypertension and heart failure, where vasodilation is beneficial.

Mecanismo De Acción

The mechanism of action of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide involves the release of nitroxyl (HNO) upon hydrolysis in neutral or slightly basic conditions . HNO is a potent vasorelaxant that acts by targeting smooth muscle cells and causing relaxation . Additionally, the compound inhibits aldehyde dehydrogenase, which plays a role in various metabolic pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues of Sulfonamides

Practical Considerations: Cost and Availability

- Commercial Accessibility :

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide is priced higher (e.g., $2240/10 mg via Tocris) compared to simpler derivatives like N-(4-methoxyphenyl)benzenesulfonamide, which is typically synthesized in-house . - Synthesis Complexity :

The acetyloxy and chloro substituents necessitate multi-step synthesis, whereas analogues like the benzothiazole derivative are synthesized via direct sulfonylation .

Notes on Conflicting Evidence

- Alias Clarification: lists this compound as an alias for Sulprostone (a prostaglandin analog). This appears contradictory, as multiple sources confirm its role as an ALDH inhibitor . This discrepancy may stem from database errors or nomenclature overlap.

Actividad Biológica

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide (CAS 142867-52-5) is a compound that has garnered interest due to its biological activity, particularly as a pro-drug that releases nitroxyl (HNO), a potent vasorelaxant. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound is characterized by its sulfonamide structure, which contributes to its biological activity. The compound has been noted for its ability to release nitroxyl in neutral solutions, leading to various physiological effects.

The primary mechanism of action for this compound is the slow release of nitroxyl (HNO), which acts as a vasorelaxant. This process involves the following steps:

- Release of HNO : In neutral pH conditions, the compound hydrolyzes to release nitroxyl.

- Vasorelaxation : Nitroxyl induces vasodilation through activation of soluble guanylate cyclase, leading to increased levels of cyclic GMP (cGMP) in vascular smooth muscle cells.

- Inhibition of Aldehyde Dehydrogenase : The compound has been identified as a potent inhibitor of aldehyde dehydrogenase, which may contribute to its therapeutic effects and side effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study involving various substituted phenyl compounds demonstrated that similar structures showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . The presence of a chlorinated phenyl group enhances lipophilicity, facilitating membrane penetration and antimicrobial efficacy.

Neuroprotective Effects

A notable application of this compound lies in neuroprotection. In vitro studies have shown that it can reverse the neurotoxic effects induced by nitric oxide (NO) in neuronal cell lines, suggesting potential uses in treating neurodegenerative conditions . This effect may be attributed to its ability to modulate oxidative stress and inflammatory responses.

Toxicological Profile

While this compound has promising biological activities, it also presents certain toxicological concerns:

- Irritation and Allergic Reactions : Exposure can lead to skin irritation and allergic reactions, including conjunctivitis and corneal inflammation .

- Environmental Toxicity : The compound is toxic to soil organisms, indicating potential environmental risks associated with its use .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study screened twelve newly synthesized chloroacetamides for antimicrobial activity against various pathogens. The results indicated that compounds with halogenated phenyl rings exhibited superior antimicrobial properties compared to non-halogenated counterparts . This underscores the importance of structural modifications in enhancing biological activity.

Case Study 2: Neuroprotection Against Oxidative Stress

In a neuroprotective study involving SK-N-SH cells subjected to ischemia-reperfusion injury, the administration of this compound significantly reduced cell death associated with oxidative stress . This finding highlights its potential role in developing therapies for ischemic brain injuries.

Q & A

Q. What are the established synthetic routes for N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via sulfonylation and acetylation reactions. A common approach involves:

- Step 1: Sulfonylation of 4-chloroaniline using chlorosulfonic acid to form 4-chlorobenzenesulfonyl chloride .

- Step 2: Acetylation of the intermediate using acetic anhydride or acetyl chloride under controlled pH (neutral to slightly acidic conditions) to prevent premature hydrolysis .

- Step 3: Introduction of the acetoxy group via nucleophilic substitution or esterification, requiring anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) .

Key Variables:

| Parameter | Impact on Synthesis |

|---|---|

| Temperature | Higher temps (>100°C) risk decomposition of sulfonamide intermediates . |

| Solvent | Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency . |

| Catalyst | DMAP improves acetylation yields by 15–20% . |

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray Crystallography: Resolves bond lengths and angles, critical for confirming sulfonamide and acetyl group orientations. Related sulfonamides show planarity in the benzene ring and tetrahedral geometry at sulfur .

- Spectroscopy:

- Mass Spectrometry: ESI-MS detects molecular ion [M+H], with fragmentation patterns indicating loss of acetoxy groups (–60 m/z) .

Q. What is the biochemical mechanism of this compound as an ALDH inhibitor?

Methodological Answer: The compound acts as a competitive inhibitor of aldehyde dehydrogenase (ALDH) by mimicking the substrate’s transition state. Key steps for validation:

Enzyme Kinetics: Measure (inhibition constant) using Lineweaver-Burk plots under varying substrate (e.g., acetaldehyde) and inhibitor concentrations .

Structural Analysis: Docking studies predict interactions between the sulfonamide group and ALDH’s catalytic cysteine residue (Cys-302 in ALDH2) .

Functional Assays: Monitor NAD reduction (fluorescence at 340 nm) to confirm inhibition of ALDH-mediated oxidation .

Advanced Research Questions

Q. How can conflicting data on the inhibitory potency of this compound across ALDH isoforms be resolved?

Methodological Answer: Contradictions arise due to isoform-specific binding pockets. Strategies include:

- Isoform-Specific Assays: Use recombinant ALDH isoforms (e.g., ALDH1A1 vs. ALDH2) in parallel assays to quantify IC differences .

- Mutagenesis Studies: Replace key residues (e.g., Cys-302 in ALDH2 with Ser) to identify binding determinants .

- Molecular Dynamics Simulations: Compare binding stability and hydrogen-bonding networks across isoforms .

Q. What strategies optimize the stability of this compound in aqueous solutions for in vitro studies?

Methodological Answer: The compound hydrolyzes in water due to the labile acetoxy group. Stabilization methods:

- pH Control: Maintain solutions at pH 5–6 (weakly acidic) to slow hydrolysis .

- Co-Solvents: Use 10–20% DMSO or ethanol to reduce water activity .

- Lyophilization: Store as a lyophilized powder at –20°C, reconstituting fresh before use .

Degradation Analysis:

| Condition | Half-Life (25°C) |

|---|---|

| pH 7.4 (PBS) | <2 hours |

| pH 5.0 (acetate buffer) | >24 hours |

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations: Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The acetoxy group’s LUMO suggests susceptibility to nucleophilic attack .

- Reactivity Descriptors: Use Fukui indices to predict electrophilic/nucleophilic regions .

- Transition State Modeling: Simulate reaction pathways (e.g., hydrolysis) using software like Gaussian or ORCA .

Q. What are the challenges in establishing structure-activity relationships (SAR) for sulfonamide derivatives of this compound?

Methodological Answer: SAR studies require systematic variation of substituents and correlation with bioactivity. Challenges include:

- Stereoelectronic Effects: Electron-withdrawing groups (e.g., –Cl) enhance ALDH inhibition but reduce solubility .

- Synthetic Complexity: Introducing bulkier groups (e.g., morpholine) demands multi-step synthesis .

- Data Normalization: Account for assay variability using Z-factor scoring in high-throughput screens .

Example SAR Table:

| Derivative | R Group | ALDH2 IC (µM) | Solubility (mg/mL) |

|---|---|---|---|

| Parent | –OAc | 0.8 | 1.2 |

| –OMe | –OMe | 5.3 | 4.5 |

| –NH | –NH | 12.1 | 8.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.